The presence of the "(S)" designation indicates a specific stereochemistry at one of the carbon centers. The "2,5-dioxopyrrolidin-1-yl" group suggests a succinimide moiety, commonly used as a linker in antibody-drug conjugates (ADCs) []. The "tert-butoxycarbonyl" (Boc) group is a protecting group frequently employed in organic synthesis for amines. The "4-hydroxy-3,5-diiodophenyl" group introduces a potentially biologically active moiety with a phenolic hydroxyl group and two iodine atoms.
The key features of the molecule include:
The presence of the bulky iodine atoms and the Boc group might affect the overall conformation and flexibility of the molecule, potentially influencing its interaction with other molecules.
No data is currently available on the specific physical and chemical properties of this compound, such as melting point, boiling point, or solubility.
Information regarding the specific research applications of (S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-diiodophenyl)propanoate is currently limited. No conclusive scientific studies directly exploring this compound's biological activity or potential applications have been identified.
Research efforts have been directed towards exploring analogues of this compound, particularly those containing the 2,5-dioxopyrrolidin-1-yl group and a variation of the amino acid chain. Studies suggest these analogues may possess interesting biological properties, including: